![molecular formula C21H17NO4 B344326 2'-[(2-METHOXYPHENYL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID](/img/structure/B344326.png)
2'-[(2-METHOXYPHENYL)CARBAMOYL]BIPHENYL-2-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is an organic compound with a complex structure that includes a biphenyl core and functional groups such as a methoxyanilino carbonyl and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and catalysts is crucial for efficient production. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methoxyanilino)carbonyl]phenoxyacetic acid: Similar structure but with a phenoxyacetic acid moiety instead of a biphenyl core.
2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid: The compound itself, used as a reference for comparison.
Uniqueness
2’-[(2-Methoxyanilino)carbonyl][1,1’-biphenyl]-2-carboxylic acid is unique due to its biphenyl core, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C21H17NO4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C21H17NO4/c1-26-19-13-7-6-12-18(19)22-20(23)16-10-4-2-8-14(16)15-9-3-5-11-17(15)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25) |
InChI Key |
GAJRDPXTPVNZLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


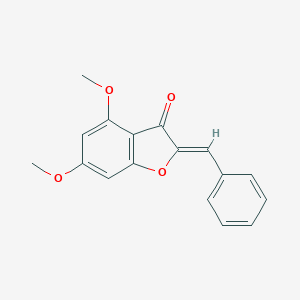
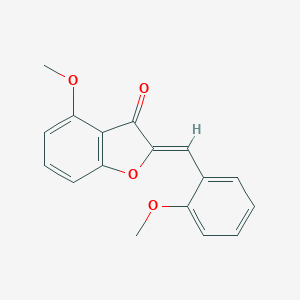
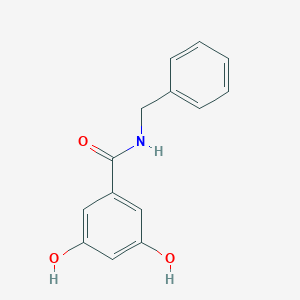

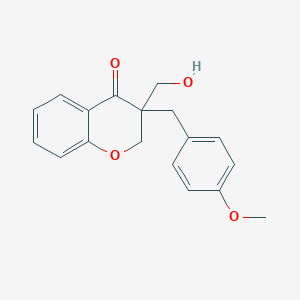
![1-[4,6-Bis(benzyloxy)-2-hydroxy-3-methylphenyl]ethanone](/img/structure/B344251.png)


![3-amino-6-(4-chlorophenyl)-2-phenylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B344255.png)
![[3-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B344260.png)
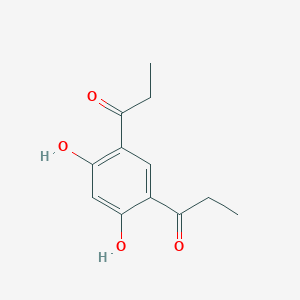
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-(hydroxymethyl)-1-butanone](/img/structure/B344265.png)

![1-[2,4-Dihydroxy-3-(3-methyl-2-butenyl)phenyl]-2-phenylethanone](/img/structure/B344267.png)
